1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a carboxylic acid group at the fourth position of the triazole ring and a 2,4-dimethylphenyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often 2,4-dimethylphenyl azide, and the alkyne precursor is propargyl alcohol.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation of the corresponding alcohol or aldehyde. For instance, the hydroxyl group of the triazole intermediate can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper(I) iodide can be used to facilitate the cycloaddition reaction, and automated systems can be employed to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid and sulfuric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation Products: Carboxylic acid derivatives with higher oxidation states.
Reduction Products: Alcohols or aldehydes.
Substitution Products: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and antifungal properties.
Materials Science: It is explored for use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used as a probe to study biological processes involving triazole-containing molecules.
Industrial Applications: It is investigated for its potential use in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, the compound may inhibit enzymes or receptors involved in microbial growth, leading to its antimicrobial effects. The triazole ring can interact with metal ions, influencing the compound’s activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl group at the fifth position.
1-(2,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Contains an ethyl group instead of a methyl group at the fifth position.
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
Uniqueness
1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-10(8(2)6-7)15-9(3)11(12(16)17)13-14-15/h4-6H,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIGPAPVTWROEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(N=N2)C(=O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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